![molecular formula C8H7F3N2S B162154 [4-(Trifluorometil)fenil]tiourea CAS No. 1736-72-7](/img/structure/B162154.png)
[4-(Trifluorometil)fenil]tiourea
Descripción general
Descripción
[4-(Trifluoromethyl)phenyl]thiourea is an organosulfur compound with the molecular formula C8H7F3N2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Trifluoromethyl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is employed in organocatalysis .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown inhibitory effects against Gram-positive pathogens and certain cancer cell lines .
Medicine
In medicine, [4-(Trifluoromethyl)phenyl]thiourea is investigated for its potential use as a therapeutic agent. Its derivatives are explored for their efficacy in treating bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of sensors and other analytical tools .
Mecanismo De Acción
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
One study suggests that thiouronyl anions, which could be generated from thiourea derivatives, serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .
Pharmacokinetics
The compound’s molecular weight is 22021 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
One study suggests that a thiourea derivative exhibited high infection inactivation of inhibition rate (849%) in vivo .
Action Environment
One study suggests that the compound’s reactivity properties were investigated using molecular dynamics (md) simulations to identify suitable excipients, interactions with water, and sensitivity towards autoxidation .
Análisis Bioquímico
. . .
Biochemical Properties
[4-(Trifluoromethyl)phenyl]thiourea has been reported to have potential inhibitory effects on certain biochemical reactions . The compound has been studied for its interactions with water and its sensitivity towards autoxidation . Theoretical analyses and molecular dynamics simulations suggest that [4-(Trifluoromethyl)phenyl]thiourea could act as a potential inhibitor for new drugs .
Cellular Effects
They have also shown inhibitory effects on Gram-positive pathogens, including both planktonic and biofilm-forming structures of staphylococcal species .
Molecular Mechanism
It has been suggested that the compound may interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
Its reactivity properties and interactions with water have been studied using density functional theory and molecular dynamics simulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-(trifluoromethyl)aniline with thiophosgene or ammonium thiocyanate. The reaction with thiophosgene is carried out in the presence of a base such as pyridine, while the reaction with ammonium thiocyanate is performed in an acidic medium .
-
Reaction with Thiophosgene
Reactants: 4-(Trifluoromethyl)aniline, Thiophosgene, Pyridine
Conditions: Room temperature, inert atmosphere
Products: [4-(Trifluoromethyl)phenyl]thiourea, Hydrogen chloride
-
Reaction with Ammonium Thiocyanate
Reactants: 4-(Trifluoromethyl)aniline, Ammonium thiocyanate, Hydrochloric acid
Conditions: Reflux, acidic medium
Products: [4-(Trifluoromethyl)phenyl]thiourea, Ammonium chloride
Industrial Production Methods
Industrial production of [4-(Trifluoromethyl)phenyl]thiourea follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
-
Oxidation
Reagents: Hydrogen peroxide, Potassium permanganate
Conditions: Aqueous or organic solvents, mild to moderate temperatures
Products: Corresponding sulfoxides or sulfones
-
Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
Products: Reduced thiourea derivatives
-
Substitution
Reagents: Halogenating agents, Nucleophiles
Conditions: Organic solvents, varying temperatures
Products: Substituted thiourea derivatives
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and halogenating agents for substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Trifluoromethyl)phenyl]thiourea
- [4-Fluorophenyl]thiourea
- [4-Bromo-2-(trifluoromethyl)phenyl]thiourea
- [4-(Trifluoromethoxy)aniline
Uniqueness
Compared to similar compounds, [4-(Trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain chemical reactions and enhances its biological activity .
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDDZMFRLUBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380634 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-72-7 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Trifluoromethyl)phenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the [4-(Trifluoromethyl)phenyl]thiourea moiety in drug discovery, and what biological activities have been observed in this study?
A1: [4-(Trifluoromethyl)phenyl]thiourea derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. In a recent study [], researchers synthesized a series of 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives. These compounds, particularly compound 6a, exhibited potent antibacterial activity against Bacillus strains, demonstrating comparable potency to the standard drug ampicillin. Moreover, compounds 3e, 4d, and 6a displayed significant anti-inflammatory activity, even surpassing the potency of the standard drug used in the study. This highlights the potential of [4-(Trifluoromethyl)phenyl]thiourea derivatives as lead compounds for developing novel antibacterial and anti-inflammatory agents.
Q2: How does the structure of these thiourea derivatives influence their biological activity?
A2: While the exact mechanism of action remains to be elucidated, the study suggests that the presence of the [4-(Trifluoromethyl)phenyl]thiourea moiety plays a crucial role in the observed biological activities []. Modifications to the substituents on the thiophene ring were found to influence both antibacterial and anti-inflammatory potency. Further research exploring structure-activity relationships (SAR) is crucial to optimize these compounds for enhanced activity and selectivity. This could involve systematic modifications to the core structure, exploring different substituents, and investigating their impact on target binding and downstream effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
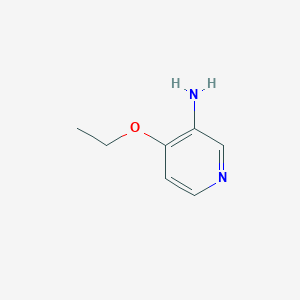
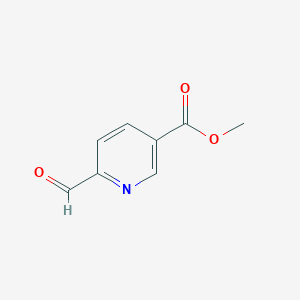
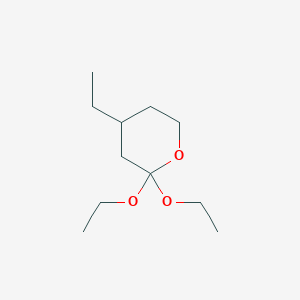
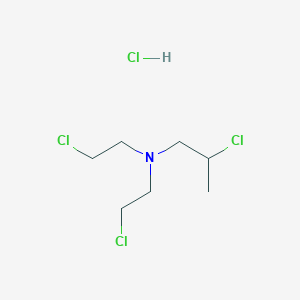
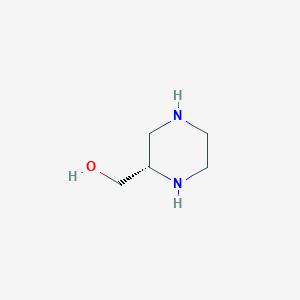
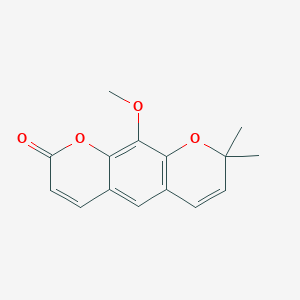
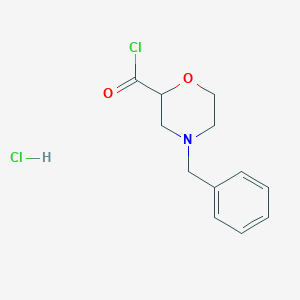

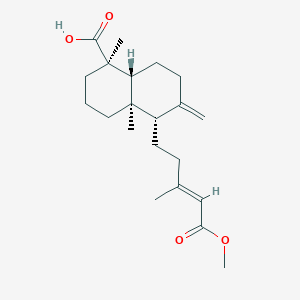
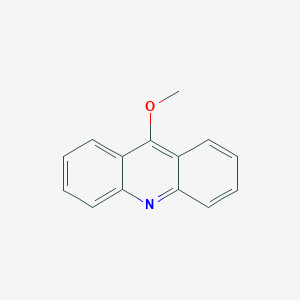

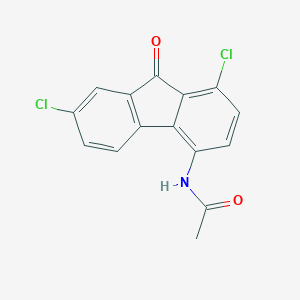
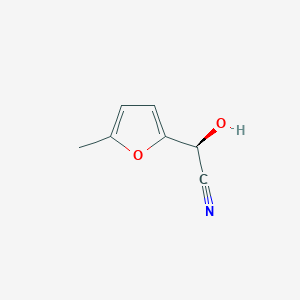
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)
